![molecular formula C16H17N3O4 B2659494 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea CAS No. 881989-06-6](/img/structure/B2659494.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitrophenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea typically involves the reaction of 4-methoxyphenethylamine with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-methoxyphenethylamine by the reduction of 4-methoxyphenylacetonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Step 2: Reaction of 4-methoxyphenethylamine with 3-nitrophenyl isocyanate in an inert solvent such as dichloromethane (DCM) at room temperature to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-[2-(4-Hydroxyphenyl)ethyl]-3-(3-nitrophenyl)urea.
Reduction: 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized urea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may act as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and nitro groups can influence its binding affinity and specificity towards these targets. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparación Con Compuestos Similares
1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea can be compared with other similar urea derivatives, such as:
1-[2-(4-Hydroxyphenyl)ethyl]-3-(3-nitrophenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group. This compound may have different biological activities and chemical reactivity.
1-[2-(4-Methoxyphenyl)ethyl]-3-(3-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group. This compound may exhibit different pharmacological properties and mechanisms of action.
1-[2-(4-Methoxyphenyl)ethyl]-3-(4-nitrophenyl)urea: Similar structure but with the nitro group at a different position on the phenyl ring. This positional isomer may have different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(11-13)19(21)22/h2-8,11H,9-10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDYGJOZRXWWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325962 | |
| Record name | 1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
881989-06-6 | |
| Record name | 1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)
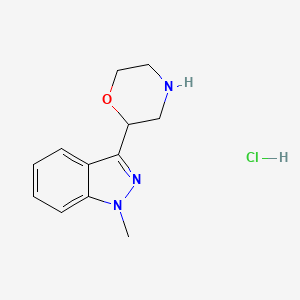
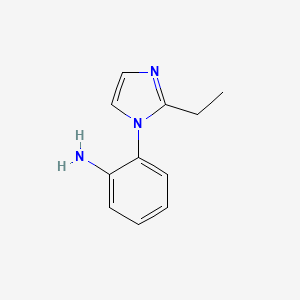
![5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2659420.png)

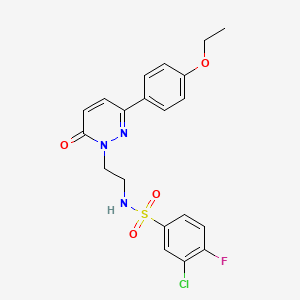
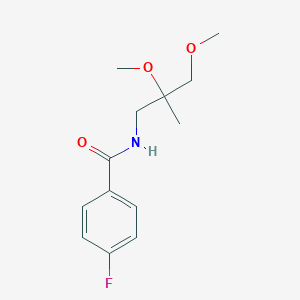
![2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2659428.png)
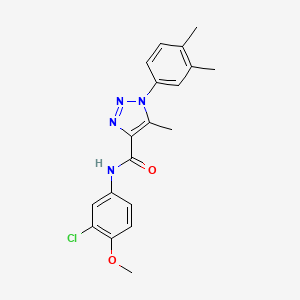
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2659430.png)
![N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride](/img/structure/B2659431.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one](/img/structure/B2659432.png)
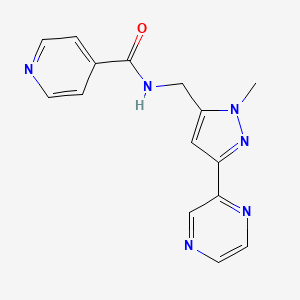
![7-Fluoro-2-methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2659434.png)
